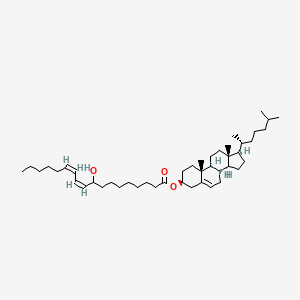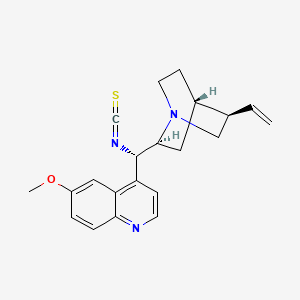
16-羟基二十二碳-4,7,10,13,17,19-六烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 16th carbon position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .
科学研究应用
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods.
作用机制
Target of Action
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid, also known as 16-HDoHE, is a metabolite . It is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent
Mode of Action
It is known to be a metabolite, which suggests it is involved in metabolic processes .
Biochemical Pathways
As a metabolite, it is likely involved in various metabolic pathways .
Pharmacokinetics
As a metabolite, it is produced and utilized in the body’s metabolic processes .
Result of Action
It is known to be a metabolite, suggesting it plays a role in metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions .
Industrial Production Methods
Industrial production of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis methods may also be employed, involving the use of specific catalysts and controlled reaction environments to ensure high yield and purity .
化学反应分析
Types of Reactions
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 16-oxo-docosa-4,7,10,13,17,19-hexaenoic acid.
Reduction: Formation of 16-hydroxydocosahexaenoic acid with reduced double bonds.
Substitution: Formation of 16-chlorodocosa-4,7,10,13,17,19-hexaenoic acid.
相似化合物的比较
Similar Compounds
17-Hydroxydocosa-4,7,10,13,15,19-hexaenoic acid: Another hydroxylated derivative of docosahexaenoic acid with a hydroxyl group at the 17th position.
4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid: Hydroxylated at the 4th position.
Uniqueness
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties compared to other hydroxylated derivatives .
属性
CAS 编号 |
90780-51-1 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
(4Z,7Z,10Z,13Z,17Z,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15- |
InChI 键 |
CSXQXWHAGLIFIH-OMFYHICESA-N |
SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
手性 SMILES |
CC/C=C\C=C/C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
规范 SMILES |
CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |
同义词 |
16-hydroxy Docosahexaenoic Acid; (±)16-HDoHE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)













